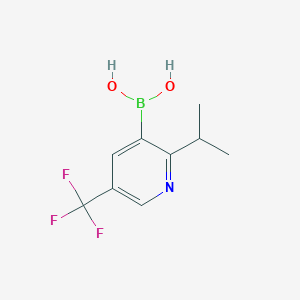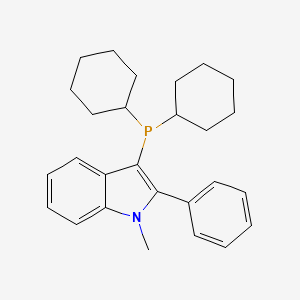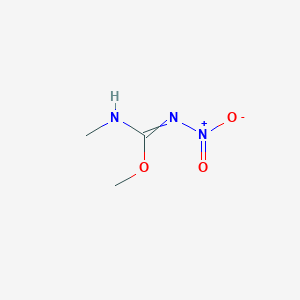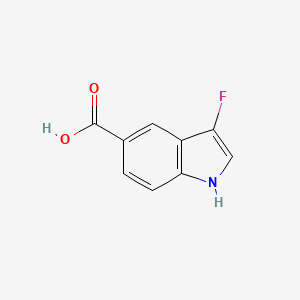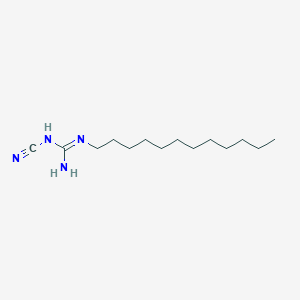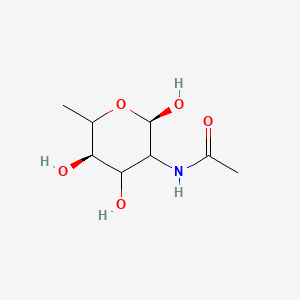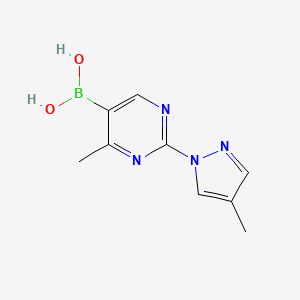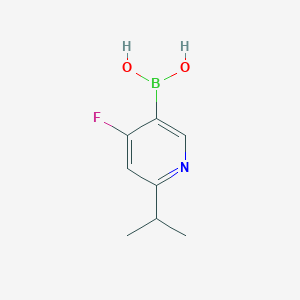
(4-Fluoro-6-isopropylpyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-6-isopropylpyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a fluoro and isopropyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-6-isopropylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the Miyaura borylation reaction, where the halopyridine is treated with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent flow rates. The use of continuous flow reactors allows for the large-scale production of this compound with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-6-isopropylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide to facilitate various reactions
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols or ketones (from oxidation), and boronate esters (from amination) .
Scientific Research Applications
(4-Fluoro-6-isopropylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Fluoro-6-isopropylpyridin-3-yl)boronic acid is primarily based on its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, making it a versatile ligand in coordination chemistry . In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
4-Fluorophenylboronic Acid: Similar in structure but lacks the isopropyl and pyridine groups.
6-Isopropylpyridin-3-ylboronic Acid: Similar but lacks the fluoro group
Uniqueness
(4-Fluoro-6-isopropylpyridin-3-yl)boronic acid is unique due to the combination of its fluoro, isopropyl, and pyridine substituents. This unique structure enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H11BFNO2 |
|---|---|
Molecular Weight |
182.99 g/mol |
IUPAC Name |
(4-fluoro-6-propan-2-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H11BFNO2/c1-5(2)8-3-7(10)6(4-11-8)9(12)13/h3-5,12-13H,1-2H3 |
InChI Key |
TXKLZCSRDARTCB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1F)C(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



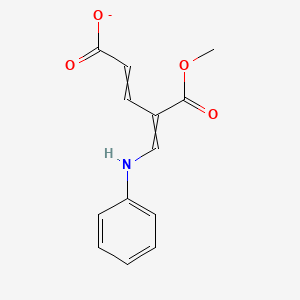
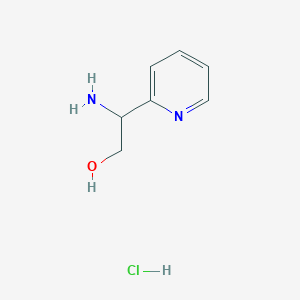
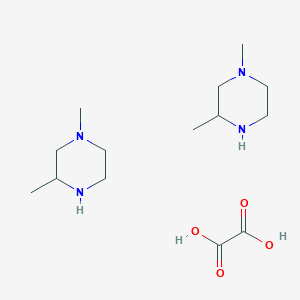
![[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium](/img/structure/B14081092.png)
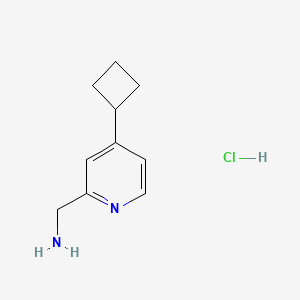
![[1,1'-Biphenyl]-4-yl 3,5-diaminobenzoate](/img/structure/B14081111.png)
